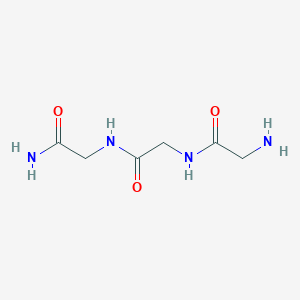

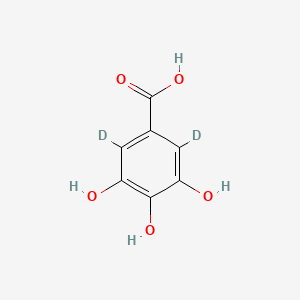

2,6-Dideuterio-3,4,5-trihydroxybenzoic acid

説明

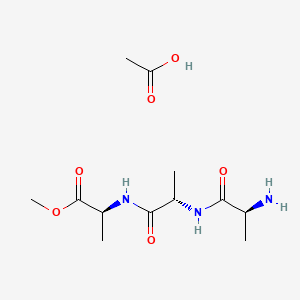

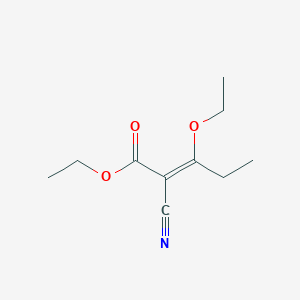

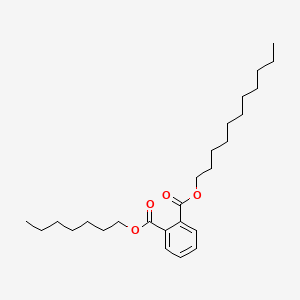

2,6-Dideuterio-3,4,5-trihydroxybenzoic acid is a deuterated derivative of a hydroxybenzoic acid, which is a type of phenolic acid. This compound is not directly discussed in the provided papers, but its structure can be inferred to be closely related to the hydroxybenzoic acids mentioned, such as 2,4-dihydroxybenzoic acid , 2,4,6-tribromo-3-hydroxybenzoic acid , and 2,6-dihydroxybenzoic acid . The presence of deuterium atoms suggests that it is used in studies requiring stable isotopic labeling, which can be helpful in tracing the pathway of the compound in various chemical or biological systems.

Synthesis Analysis

While the synthesis of 2,6-dideuterio-3,4,5-trihydroxybenzoic acid is not explicitly described in the provided papers, the synthesis of related compounds such as 2,4,6-tribromo-3-hydroxybenzoic acid involves multi-step reactions including bromination, diazo formation, and hydrolysis . The synthesis of the deuterated compound would likely involve similar steps, with the introduction of deuterium at specific positions in the molecule, possibly through the use of deuterated reagents or solvents.

Molecular Structure Analysis

The molecular structure of 2,6-dihydroxybenzoic acid has been determined by single-crystal X-ray diffraction, revealing that it crystallizes as hydrogen-bonded carboxylic dimers with a herringbone motif . The deuterated analogue would have a similar structure, with the key difference being the presence of deuterium atoms instead of hydrogen atoms at the 2 and 6 positions of the aromatic ring.

Chemical Reactions Analysis

The chemical reactions of hydroxybenzoic acids typically involve their phenolic and carboxylic functional groups. For example, 2,4-dihydroxybenzoic acid has been used as an eluent in ion chromatography , indicating its ability to participate in ionic interactions. The deuterated compound would be expected to undergo similar reactions, with the deuterium potentially affecting the reaction kinetics due to the isotope effect.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acids are influenced by their functional groups and molecular structure. For instance, the presence of hydroxyl groups contributes to their solubility in water and their potential to form hydrogen bonds . The introduction of deuterium would slightly increase the molecular weight of the compound and could also affect properties such as the melting point and boiling point due to the stronger C-D bond compared to the C-H bond.

科学的研究の応用

Chemical Properties and Synthesis : The preparation and chemical properties of derivatives of hydroxybenzoic acids, including deuterium-labeled variants, have been a subject of study. For instance, Müller et al. (1978) discussed the preparation of specifically deuterium-labeled compounds and their NMR spectra, which can be crucial in understanding the structural and electronic properties of these compounds (Müller, Pfyffer, Wentrup-Byrne, & Burger, 1978).

Biological and Medical Applications : Research by Kalinowska et al. (2021) on derivatives of hydroxybenzoic acid, including 3,4,5-trihydroxybenzoic acid, has explored their structural, anti-/pro-oxidant, lipophilic, antimicrobial, and cytotoxic activities. Such studies are essential for evaluating the potential application of these compounds in dietary supplements, functional foods, or pharmaceuticals (Kalinowska et al., 2021).

Analytical and Detection Techniques : The development of sensitive methods for the determination of hydroxybenzoic acids, such as 3,4,5-trihydroxybenzoic acid, in various samples is also a significant area of research. Lima et al. (2022) developed a photoelectrochemical method for amperometric determination of 3,4,5-trihydroxybenzoic acid, highlighting the importance of accurate detection in diverse samples like wine and tea (Lima et al., 2022).

Surface Functionalization : The functionalization of bioactive glasses with natural molecules like gallic acid (3,4,5-trihydroxybenzoic acid) has been studied for potential health benefits such as antioxidant, anticarcinogenic, and antibacterial effects. Research by Zhang et al. (2013) delves into this aspect, exploring how grafting gallic acid to bioactive glasses can be beneficial (Zhang, Ferraris, Prenesti, & Verné, 2013).

Antioxidant and Anti-Radical Activity : Hydroxybenzoic acids, including 3,4,5-trihydroxybenzoic acid, have been investigated for their antioxidant and anti-radical activities, crucial in preventing oxidative stress-related damage. Sroka and Cisowski (2003) provided insights into how the number and position of hydroxyl groups on the aromatic ring influence these properties (Sroka & Cisowski, 2003).

Wastewater Treatment : The role of hydroxybenzoic acids in wastewater treatment has also been explored, such as in the electrochemical oxidation of dihydroxybenzoic acid for water purification, as investigated by Leite et al. (2003) (Leite, Cognet, Wilhelm, & Delmas, 2003).

Safety And Hazards

The safety data sheet for a related compound, 3,4,5-Trihydroxybenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advisable to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2,6-dideuterio-3,4,5-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTHITQWFMADLM-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)O)O)[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trihydroxybenzoic-2,6-D2 acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)